Pirlimycin
Overview
Description
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is often marketed under the trade name Pirsue and is primarily used to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, specifically targeting Staphylococcus aureus and various species of Streptococcus .
Scientific Research Applications
Pirlimycin has several scientific research applications, particularly in veterinary medicine. It is used to treat mastitis in dairy cows caused by Streptococcus uberis . Additionally, it is employed in studies to evaluate the efficacy of antimicrobial treatments during early lactation in dairy cows . This compound is also used in biodegradation studies to understand the environmental impact and behavior of lincosamide compounds .
Preparation Methods
The preparation of Pirlimycin involves several synthetic routes. One method includes the reaction between (2S)-4-ethyl-piperidinecarboxylic acid and Ethyltriphenylphosphonium bromide in the presence of alkali, followed by hydrogenation with a catalyst to obtain (2S)-tertbutyloxycarbonyl-4-ethyl-piperidinecarboxylic acid. This intermediate is then stripped of its amino protecting group using hydrochloric acid to yield (2S)-4-ethyl-piperidinecarboxylic acid hydrochloride .
Chemical Reactions Analysis
Pirlimycin undergoes various chemical reactions, including oxidation and substitution. In plasma, it is present as this compound, while in the liver, it is found as two isomers of this compound sulfoxide, this compound sulfone, and unchanged this compound . Common reagents used in these reactions include hydrogenation catalysts and hydrochloric acid. The major products formed from these reactions are this compound sulfoxide and this compound sulfone .
Mechanism of Action
Pirlimycin is bacteriostatic and acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting peptidyl transferase and preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Pirlimycin is closely related to other lincosamide antibiotics such as lincomycin and clindamycin. These compounds share a similar mechanism of action, binding to the 50S ribosomal subunit and inhibiting protein synthesis . this compound is unique in its specific application for treating mastitis in cattle and its effectiveness against certain Gram-positive bacteria .
Similar compounds include:
- Lincomycin
- Clindamycin
This compound’s uniqueness lies in its veterinary application and its specific activity against mastitis-causing pathogens in dairy cows .
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868524 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.